

A Technical Guide to the Spectroscopic Data of Coniferyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Coniferyl acetate*

Cat. No.: B1252813

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **coniferyl acetate**, a phenylpropanoid of interest in natural product chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for **coniferyl acetate** is summarized below. Due to the limited availability of a complete, published dataset for this specific compound, the data presented is a compilation from various sources, including spectral data of closely related compounds for comparative assignment.

Table 1: ^1H NMR Spectroscopic Data for **Coniferyl Acetate** (Predicted and based on related compounds)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.05	d	~1.9	H-2
~6.92	d	~8.2	H-5
~6.88	dd	~8.2, 1.9	H-6
~6.58	d	15.8	H-7 (α)
~6.20	dt	15.8, 6.5	H-8 (β)
~5.80	s	-	Ar-OH
~4.70	dd	6.5, 1.2	H-9 (γ)
3.89	s	-	-OCH ₃
2.09	s	-	-COCH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Coniferyl Acetate** (Based on protected analogue and related compounds)[1]

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~170.8	C=O
~146.7	C-4
~145.2	C-3
~134.5	C-7 (α)
~127.5	C-1
~122.5	C-8 (β)
~120.0	C-6
~114.6	C-5
~109.4	C-2
~65.2	C-9 (γ)
55.9	-OCH ₃
21.1	-COCH ₃

Table 3: FT-IR Spectroscopic Data for **Coniferyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, M	O-H stretch (phenolic)
~3010	M	C-H stretch (aromatic)
~2930, ~2850	M	C-H stretch (aliphatic)
~1735	S	C=O stretch (ester)
~1650	M	C=C stretch (alkene)
~1595, ~1510	S	C=C stretch (aromatic ring)
~1270	S	C-O stretch (ester, aryl-O)
~1150, ~1030	S	C-O stretch (ester, alcohol-O)
~970	M	=C-H bend (trans-alkene)
~850	M	C-H bend (aromatic)

S: Strong, M: Medium

Table 4: Mass Spectrometry Data for **Coniferyl Acetate**

m/z (Da)	Relative Intensity (%)	Assignment
222.0892	-	[M] ⁺ (Calculated for C ₁₂ H ₁₄ O ₄) [2]
180	-	[M - CH ₂ =C=O] ⁺ (Loss of ketene)
163	-	[M - C ₂ H ₃ O ₂ - H] ⁺ (Loss of acetyl group)
151	-	[M - CH ₂ CO - OCH ₃] ⁺
137	-	[C ₈ H ₉ O ₂] ⁺ (Coniferyl fragment)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like **coniferyl acetate**.

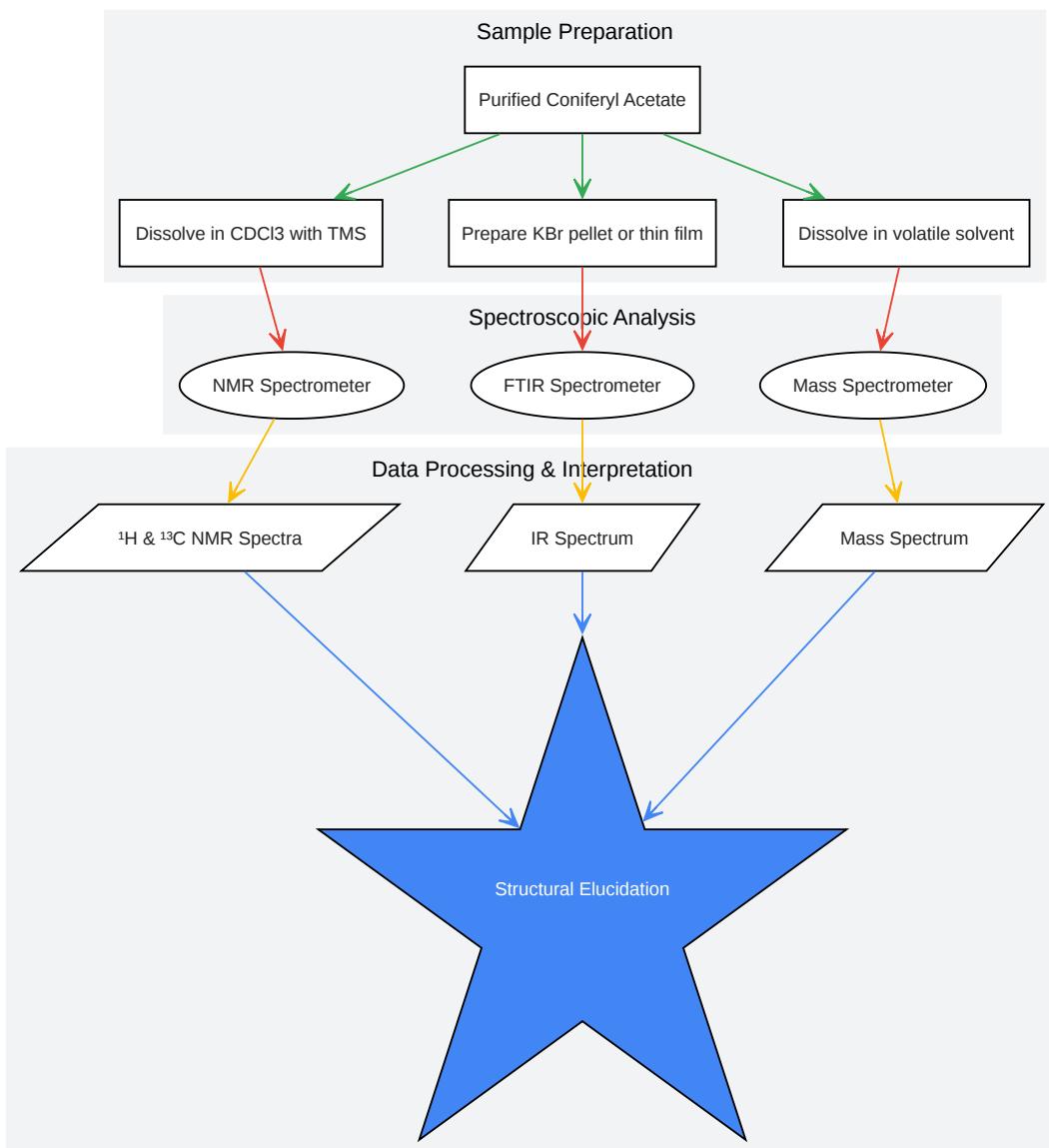
- Sample Preparation: Approximately 5-10 mg of the purified **coniferyl acetate** sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ^1H and 100 MHz or higher for ^{13}C .
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
 - For ^{13}C NMR, a proton-decoupled sequence is commonly used. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm).
- Sample Preparation:
 - Thin Film (for oils/liquids): A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with dry KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 $\mu\text{g}/\text{mL}$. For complex mixtures, prior separation by gas chromatography (GC) or liquid chromatography (LC) is necessary.
- Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is commonly used.
- Data Acquisition:
 - EI-MS: The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - ESI-MS: The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce molecular ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
- Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **coniferyl acetate**.

General Workflow for Spectroscopic Analysis of Coniferyl Acetate

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References

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